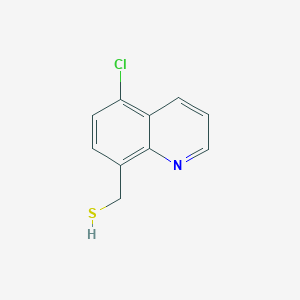

(5-Chloroquinolin-8-YL)methanethiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H8ClNS |

|---|---|

Molecular Weight |

209.70 g/mol |

IUPAC Name |

(5-chloroquinolin-8-yl)methanethiol |

InChI |

InChI=1S/C10H8ClNS/c11-9-4-3-7(6-13)10-8(9)2-1-5-12-10/h1-5,13H,6H2 |

InChI Key |

TUARVPRZMCTMJF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC(=C2N=C1)CS)Cl |

Origin of Product |

United States |

Contextual Overview of Quinoline Derivatives in Advanced Chemical Research

The quinoline (B57606) scaffold, a bicyclic aromatic heterocycle composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is a privileged structure in medicinal chemistry and materials science. nih.govrsc.org Quinoline and its derivatives are found in numerous natural products, most notably the anti-malarial alkaloid quinine, and form the core of many synthetic drugs with a wide array of pharmacological activities. nih.gov These activities include antimicrobial, antifungal, antiviral, anticancer, anti-inflammatory, and neuroprotective properties. nih.govnih.govscilit.com

The versatility of the quinoline ring system stems from its ability to be readily functionalized at various positions, allowing for the fine-tuning of its electronic and steric properties. This adaptability enables the design of molecules that can interact with specific biological targets with high affinity and selectivity. The introduction of different substituents onto the quinoline core can profoundly influence the compound's biological activity, a principle that underpins much of the ongoing research in this area. nih.gov The development of quinoline-based drugs is a testament to the enduring importance of this heterocyclic system in the quest for new therapeutic agents. nih.gov

The Distinct Role of Organosulfur Moieties in Heterocyclic Compound Design

Organosulfur compounds, characterized by the presence of a carbon-sulfur bond, play a crucial role in the design of new chemical entities with diverse applications. The incorporation of sulfur-containing functional groups, such as thiols, thioethers, and thioureas, into heterocyclic structures can significantly modulate their physicochemical properties and biological activities. arabjchem.org The thiol group (-SH), in particular, is a versatile functional group known for its ability to participate in hydrogen bonding, act as a potent nucleophile, and undergo redox reactions to form disulfides.

In the context of medicinal chemistry, the introduction of a thiol or a protected thiol group can enhance a molecule's binding affinity to target proteins through covalent or non-covalent interactions. Furthermore, the synthesis of thiourea (B124793) derivatives of heterocyclic compounds, including quinolines, has been a fruitful strategy in the development of novel anticancer and antimicrobial agents. arabjchem.orgelsevierpure.com The unique chemical reactivity and electronic properties of sulfur-containing moieties make them a valuable tool for medicinal chemists seeking to design next-generation therapeutics.

Rationale for Investigating 5 Chloroquinolin 8 Yl Methanethiol: Bridging Quinoline and Thiol Chemistry

The scientific rationale for investigating (5-Chloroquinolin-8-YL)methanethiol lies in the synergistic potential of combining the well-established biological activity of the 5-chloroquinoline (B16772) core with the versatile reactivity of the methanethiol (B179389) group. The chlorine atom at the 5-position of the quinoline (B57606) ring is known to enhance the antimicrobial and anticancer properties of various quinoline derivatives. nih.govnih.gov Simultaneously, the methanethiol group at the 8-position introduces a reactive handle that can be exploited for various chemical transformations or can directly participate in biological interactions.

The synthesis of this compound would likely proceed through the initial synthesis of (5-chloroquinolin-8-yl)methanol, which can then be converted to the corresponding thiol. The synthesis of the precursor, 5-chloro-8-hydroxyquinoline, is well-documented and can be achieved through methods like the Doebner-von Miller reaction. chemicalbook.com The subsequent introduction of the methanethiol group could potentially be achieved through the conversion of the hydroxyl group to a leaving group, followed by substitution with a sulfur nucleophile like thiourea (B124793) and subsequent hydrolysis.

Overview of Research Areas for Comprehensive Academic Study of 5 Chloroquinolin 8 Yl Methanethiol

Strategies for the Regioselective Construction of the 5-Chloroquinoline Core

The formation of the 5-chloroquinoline scaffold is a critical first phase in the synthesis of the target molecule. This involves both the construction of the quinoline ring system and the specific placement of a chlorine atom at the 5-position.

Classical and Modern Approaches to Quinoline Ring Formation with Halogenation

The quinoline ring system can be assembled through various classical methods, with the Skraup and Doebner-von Miller reactions being prominent examples. The Skraup synthesis involves the reaction of an aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent to form the quinoline core. sigmaaldrich.com For the synthesis of an 8-substituted quinoline like 8-methylquinoline (B175542), a precursor such as o-toluidine (B26562) can be employed. acgpubs.org

Once the 8-substituted quinoline is obtained, regioselective halogenation at the C-5 position is a key step. Modern methods have been developed for the direct and selective chlorination of the quinoline ring. An operationally simple and metal-free protocol for the C5-H chlorination of 8-substituted quinolines has been established using trichloroisocyanuric acid (TCCA) as an inexpensive and atom-economical chlorine source. rsc.orgresearchgate.net This reaction proceeds under mild conditions, at room temperature and open to the air, offering high generality and, in many cases, complete regioselectivity for the C5-halogenated product. rsc.org For instance, the chlorination of 8-methylquinoline with TCCA can yield a mixture of the desired 5-chloro-8-methylquinoline (B1587620) and a dichlorinated byproduct. rsc.org

Another common reagent for halogenation is N-bromosuccinimide (NBS), which is particularly effective for benzylic bromination but can also be used for aromatic halogenation under specific conditions. researchgate.net

Application of Metal-Mediated and Catalytic Reactions for Chloroquinoline Synthesis

Transition metal catalysis offers a powerful tool for the regioselective functionalization of heterocyclic compounds, including quinolines. While metal-free approaches for C5-halogenation exist, metal-mediated reactions can provide alternative or improved pathways. Copper- and iron-catalyzed reactions have been successfully employed for the C5-halogenation of 8-amidoquinolines. beilstein-journals.org For example, a copper-promoted selective bromination of 8-aminoquinoline (B160924) amides using alkyl bromides as the bromine source has been developed, proceeding in good to excellent yields. beilstein-journals.org These methods often exhibit high site selectivity due to the directing effect of the C-8 substituent.

The general principle of using transition metals like palladium, copper, and iron to catalyze the formation of carbon-halogen bonds is well-established in the synthesis of various halogenated heterocycles and can be applied to the synthesis of 5-chloroquinolines. chemsrc.com

Derivatization of Precursors for Introduction of C-8 Substituents

The synthesis of this compound typically starts from a precursor that already contains a substituent at the C-8 position, which then directs the subsequent C-5 chlorination. A common and logical starting material is 8-methylquinoline. acgpubs.orgacs.orgresearchgate.net The methyl group at the C-8 position activates the carbocyclic ring and directs electrophilic substitution, such as chlorination, to the C-5 and C-7 positions. Under controlled conditions, selective C-5 chlorination can be achieved.

Alternatively, other C-8 substituents can be used as precursors. For instance, 8-aminoquinoline is a readily available starting material that can be halogenated at the C-5 position. chemsrc.com The amino group can then be further modified or replaced to introduce the desired methanethiol (B179389) group, although this represents a more complex synthetic route. The synthesis of 8-hydroxyquinoline (B1678124) derivatives, another class of C-8 substituted precursors, is also well-documented. wikipedia.orgrroij.com

Targeted Introduction of the Methanethiol Functionality at the Quinoline C-8 Position

With the 5-chloro-8-methylquinoline core in hand, the next phase involves the introduction of the methanethiol group at the C-8 position. This is typically achieved through the functionalization of the existing methyl group.

Nucleophilic Substitution Reactions for Thiol Installation

A primary strategy for introducing the methanethiol group involves a two-step process: benzylic halogenation of the C-8 methyl group followed by nucleophilic substitution with a sulfur nucleophile.

The Wohl-Ziegler reaction is a classic method for the allylic and benzylic bromination of hydrocarbons using N-bromosuccinimide (NBS) and a radical initiator. wikipedia.orgyoutube.com This reaction can be applied to 5-chloro-8-methylquinoline to selectively brominate the methyl group, yielding 8-(bromomethyl)-5-chloroquinoline (B1282374). This reaction proceeds via a free-radical chain mechanism. wikipedia.orglscollege.ac.in

The resulting 8-(bromomethyl)-5-chloroquinoline possesses a reactive benzylic halide, which is an excellent electrophile for nucleophilic substitution. Sulfur nucleophiles, such as sodium thiomethoxide (NaSMe) or thiourea (B124793) followed by hydrolysis, are highly effective for displacing the halide to form the desired carbon-sulfur bond. libretexts.orgrsc.org Thiolate anions are potent nucleophiles, and their reaction with benzylic halides is a standard method for the synthesis of thioethers. libretexts.org This step would lead to the formation of this compound.

Functional Group Interconversions for Methanethiol Moiety Generation

An alternative to the direct halogenation-substitution sequence is the use of functional group interconversions. The 8-methyl group of 5-chloro-8-methylquinoline can first be oxidized to an aldehyde, (5-chloroquinolin-8-yl)carbaldehyde, which can then be reduced to the corresponding alcohol, (5-chloroquinolin-8-yl)methanol. The oxidation of a methylquinoline to the corresponding aldehyde can be achieved using selenium dioxide. researchgate.net

The resulting alcohol can then be converted into a good leaving group, such as a tosylate or mesylate, by reaction with tosyl chloride or mesyl chloride, respectively. This activated intermediate can then undergo nucleophilic substitution with a sulfur nucleophile, such as sodium thiomethoxide, to yield the final product, this compound.

Another potential, though more complex, pathway involves the conversion of an 8-aminoquinoline derivative. The amino group can be transformed into a sulfonyl chloride via diazotization followed by reaction with sulfur dioxide and copper(I) chloride (a Sandmeyer-type reaction). The resulting sulfonyl chloride could then be reduced to the corresponding thiol. 8-Mercaptoquinoline itself can be prepared from quinoline by chlorosulfonation followed by reduction. wikipedia.org However, these methods would install the thiol group directly onto the quinoline ring at the C-8 position, not as a methanethiol. Therefore, the functionalization of the 8-methyl group remains the most direct and plausible route.

Chemical Reactivity and Derivatization Pathways of 5 Chloroquinolin 8 Yl Methanethiol

Redox Chemistry of the Thiol Group: Formation of Disulfides and Other Sulfur Oxidation States

The thiol group of (5-Chloroquinolin-8-YL)methanethiol is redox-active and can participate in a variety of oxidation-reduction reactions. The most common of these is the oxidation to a disulfide. This reaction can be readily achieved using mild oxidizing agents such as iodine or even atmospheric oxygen, particularly in the presence of a base. The resulting disulfide, bis((5-chloroquinolin-8-yl)methyl) disulfide, is a key derivative that can often be easily reduced back to the parent thiol, providing a reversible chemical linkage.

Further oxidation of the thiol group can lead to a range of sulfur oxidation states, including sulfenic acids (-SOH), sulfinic acids (-SO2H), and ultimately sulfonic acids (-SO3H). The specific product obtained depends on the strength of the oxidizing agent and the reaction conditions. For instance, treatment with a strong oxidizing agent like hydrogen peroxide or potassium permanganate (B83412) would favor the formation of the sulfonic acid. The analogous compound, 8-mercaptoquinoline, is known to undergo oxidation, and its behavior provides a model for the expected reactivity of this compound. libretexts.org

Table 1: Potential Oxidation Products of this compound

| Starting Material | Oxidizing Agent | Potential Product | Sulfur Oxidation State |

| This compound | I₂, O₂ | bis((5-chloroquinolin-8-yl)methyl) disulfide | -1 |

| This compound | Mild Oxidant | (5-Chloroquinolin-8-yl)methanesulfenic acid | 0 |

| This compound | Moderate Oxidant | (5-Chloroquinolin-8-yl)methanesulfinic acid | +2 |

| This compound | Strong Oxidant (e.g., H₂O₂, KMnO₄) | (5-Chloroquinolin-8-yl)methanesulfonic acid | +4 |

Nucleophilic Reactions of the Sulfhydryl Moiety with Diverse Electrophiles

The thiol group of this compound is nucleophilic and readily reacts with a wide array of electrophiles. The acidity of the thiol proton allows for its easy deprotonation with a base to form a thiolate anion, which is an even more potent nucleophile.

Common nucleophilic reactions include alkylation and acylation. Alkylation with alkyl halides (e.g., methyl iodide, benzyl (B1604629) bromide) under basic conditions yields the corresponding thioethers. Similarly, acylation with acyl chlorides or acid anhydrides produces thioesters. These reactions are fundamental for introducing new functional groups and extending the molecular framework.

The nucleophilic character of the sulfhydryl moiety also allows for Michael addition to α,β-unsaturated carbonyl compounds. This conjugate addition reaction is a powerful tool for carbon-carbon bond formation.

Table 2: Examples of Nucleophilic Reactions of this compound

| Reaction Type | Electrophile | Product Class |

| Alkylation | Alkyl halide (e.g., CH₃I) | Thioether |

| Acylation | Acyl chloride (e.g., CH₃COCl) | Thioester |

| Michael Addition | α,β-Unsaturated ketone | Thioether derivative |

Electrophilic Aromatic Substitution on the Quinoline (B57606) Ring Modulated by Substituents

The quinoline ring system is generally less reactive towards electrophilic aromatic substitution than benzene (B151609) due to the electron-withdrawing effect of the nitrogen atom. researchgate.net However, substitution does occur, and the position of attack is directed by the existing substituents. In the case of this compound, we have two directing groups to consider: the chloro group at position 5 and the methanethiol (B179389) group at position 8.

The chloro group is a deactivating but ortho-, para-directing group due to the interplay of its electron-withdrawing inductive effect and electron-donating resonance effect. libretexts.org The methanethiol group is generally considered to be an activating ortho-, para-directing group.

Electrophilic attack on the quinoline ring typically occurs on the benzene ring portion at positions 5 and 8. reddit.comquora.com In this molecule, these positions are already substituted. Therefore, electrophilic substitution will be directed to the remaining available positions on the benzene ring, namely positions 6 and 7. The chloro group at C5 will direct incoming electrophiles to the ortho position (C6) and the para position (C7). The methanethiol group at C8 will direct to its ortho position (C7). The combined effect of these two groups suggests that electrophilic substitution will likely occur at positions 6 and 7, with the precise regioselectivity depending on the specific electrophile and reaction conditions.

Reactions Involving the C-Cl Bond for Further Functionalization

The carbon-chlorine bond at the 5-position of the quinoline ring offers another avenue for derivatization, primarily through nucleophilic aromatic substitution (SNAr) reactions. Although aryl chlorides are generally less reactive towards nucleophilic substitution than alkyl chlorides, the electron-withdrawing nature of the quinoline ring can facilitate these reactions, especially with strong nucleophiles.

The reactivity of the C-Cl bond can be enhanced by the presence of electron-withdrawing groups on the ring. doubtnut.com Reactions with nucleophiles such as amines, alkoxides, and thiolates can lead to the displacement of the chloride, allowing for the introduction of a wide range of functional groups at the 5-position. For example, reaction with an amine in the presence of a suitable catalyst could yield a 5-aminoquinoline (B19350) derivative.

Catalyst Development Employing this compound as a Ligand or Substrate

The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group in this compound can act as coordination sites for metal ions. This property makes it a potential bidentate ligand for the development of novel metal complexes that could serve as catalysts. The electronic properties of the quinoline ring and the nature of the substituents can influence the stability and catalytic activity of the resulting metal complexes.

A closely related compound, 5-chloroquinolin-8-ol, has been used to synthesize a bis(5-chloroquinolin-8-olato)-bis(pyridine)-cobalt(II) complex. nih.gov This complex, after activation, has shown moderate catalytic activity in the oligomerization of norbornene. nih.gov This suggests that metal complexes of this compound could also exhibit interesting catalytic properties in various organic transformations, such as cross-coupling reactions or oxidation catalysis. The synthesis of such complexes and the investigation of their catalytic activity represent a promising area of research. ias.ac.in

Coordination Chemistry of 5 Chloroquinolin 8 Yl Methanethiol As a Ligand

Design Principles for Metal Complexation with Quinoline-Thiol Ligands

The design of metal complexes using quinoline-thiol ligands is guided by several fundamental principles of coordination chemistry. The efficacy of these ligands stems from the steric and electronic effects they impart, which in turn define the solubility and reactivity of the resulting metal complexes. researchgate.net Key principles include:

Hard and Soft Acids and Bases (HSAB) Principle : The (5-Chloroquinolin-8-yl)methanethiol ligand possesses two distinct donor atoms: a borderline quinoline (B57606) nitrogen and a soft thiol sulfur. This dual nature allows for selective binding with a range of metal ions. Soft metal ions like Ag(I), Pd(II), and Cd(II) are expected to form strong bonds with the soft sulfur donor, while borderline acids such as Fe(II), Co(II), Ni(II), and Cu(II) can coordinate effectively with both the nitrogen and sulfur atoms. rsc.orgnih.gov

Chelate Effect : The arrangement of the nitrogen and the thiol group, separated by a methylene (B1212753) bridge at the 8-position of the quinoline ring, allows the ligand to act as a bidentate chelator. This forms a stable five-membered ring with a coordinated metal ion. Chelation significantly enhances the thermodynamic stability of the resulting complex compared to coordination with analogous monodentate ligands.

Steric and Electronic Effects : The quinoline ring itself is a bulky, aromatic system that influences the steric environment around the metal center. The presence of a chloro-substituent at the 5-position acts as an electron-withdrawing group, which can modulate the electron density on the quinoline nitrogen and, consequently, its coordination properties. researchgate.net These electronic modifications can fine-tune the reactivity of the metal center, a crucial aspect in the design of catalysts. nih.gov Ligand-based design approaches, which correlate structural features with biological or chemical activity, are often employed to optimize these properties for specific applications. nih.gov

Multidentate Ligand Properties of this compound: Role of Quinoline Nitrogen and Thiol Sulfur

This compound is a classic example of a multidentate, or more specifically, a bidentate N,S-donor ligand. The coordination versatility arises from the distinct electronic character of its two donor sites:

Quinoline Nitrogen : The nitrogen atom within the quinoline ring is an sp²-hybridized donor. As part of an aromatic system, it is a moderately good sigma donor (a borderline base in HSAB terms) and can participate in pi-backbonding with electron-rich metals. Its coordination ability is well-established, forming stable complexes with a vast array of transition metals. nih.govckthakurcollege.net

Thiol Sulfur : The thiol group (-CH₂SH) provides a soft donor atom in the form of sulfur. Upon deprotonation to the thiolate (-CH₂S⁻), it becomes a potent anionic donor. The sulfur atom's large size and polarizability make it an excellent ligand for soft metal ions. In similar heterocyclic thiol ligands, coordination typically occurs through the sulfur atom after deprotonation. nih.gov

The combination of a nitrogen and a sulfur donor allows this ligand to stabilize metal ions in various oxidation states and coordination geometries. The formation of a chelate ring involving both N and S donors is the predominant binding mode, leading to enhanced complex stability. This bidentate coordination is analogous to that observed in the well-studied 8-hydroxyquinoline (B1678124) ligands, where a five-membered chelate ring is formed through the quinoline nitrogen and the deprotonated hydroxyl oxygen. dntb.gov.uaresearchgate.net

Synthesis of Transition Metal Complexes and Main Group Element Adducts

The synthesis of metal complexes with this compound can be achieved through straightforward and established methodologies. A general approach involves the reaction of the ligand with a suitable metal salt in a 1:1 or 2:1 molar ratio in an appropriate solvent, such as ethanol (B145695) or methanol. nih.gov The reaction is often facilitated by gentle heating under reflux.

For instance, the synthesis of transition metal complexes could follow a general scheme: MX₂ + 2 L → [ML₂]X₂ or [M(L-H)₂] + 2 HX (where M = Co(II), Ni(II), Cu(II), Zn(II); X = Cl⁻, CH₃COO⁻; L = this compound)

The specific product formed depends on the metal ion, the reaction conditions, and the pH. In many cases, the thiol proton is lost upon coordination, leading to the formation of neutral metal-thiolate complexes. nih.gov The synthesis of complexes with related quinoline derivatives has been reported for a variety of transition metals, including Mn(II), Co(II), Ni(II), Cu(II), and Zn(II), as well as Ag(I). rsc.orgdntb.gov.ua Similarly, adducts with main group elements, such as Sn(II), have been synthesized using related heterocyclic thiol ligands, suggesting that this compound could also form stable complexes with such elements. nih.gov

Table 1: Examples of Synthesized Metal Complexes with Related Quinoline-Based Ligands

| Metal Ion | Related Ligand | Resulting Complex Stoichiometry | Reference |

|---|---|---|---|

| Ag(I) | 5-chloroquinolin-8-ol | [Ag(L)(H₂O)] | dntb.gov.ua |

| Mn(II) | Julolidine-quinoline Schiff base | [Mn₂L₂(CH₃OH)₂(CH₃COO)₂] | rsc.org |

| Co(II) | Julolidine-quinoline Schiff base | [CoL₂(NO₃)] | rsc.org |

| Ni(II) | Julolidine-quinoline Schiff base | [NiL₂] | rsc.org |

| Cu(II) | Julolidine-quinoline Schiff base | [CuL(CH₃COO)] | rsc.org |

| Zn(II) | Julolidine-quinoline Schiff base | [Zn₂L₂(CH₃COO)₂] | rsc.org |

Spectroscopic and Structural Elucidation of Metal-Thiolate Complexes

A combination of spectroscopic techniques and single-crystal X-ray diffraction is essential for the complete characterization of metal complexes derived from this compound.

Infrared (IR) Spectroscopy : IR spectroscopy is a powerful tool for confirming coordination. The disappearance of the S-H stretching vibration (typically found around 2550-2600 cm⁻¹) in the spectrum of the complex is strong evidence of deprotonation and coordination via the sulfur atom. Furthermore, shifts in the C=N and C=C stretching vibrations of the quinoline ring upon complexation indicate the involvement of the nitrogen atom in binding to the metal center.

NMR Spectroscopy (¹H and ¹³C) : For diamagnetic complexes (e.g., with Zn(II), Cd(II), or Ag(I)), NMR spectroscopy provides detailed structural information in solution. Coordination to the metal ion would cause significant shifts in the signals of the protons and carbons near the N and S donor atoms. Specifically, the methylene (-CH₂-) protons would be sensitive to the formation of the chelate ring.

UV-Visible Spectroscopy : The electronic spectra of the complexes provide information about the coordination geometry and the nature of the metal-ligand bonding. Transitions within the ligand (intraligand) and charge-transfer transitions (ligand-to-metal or metal-to-ligand) are typically observed. For complexes of related 5-chloro-8-hydroxyquinoline, characteristic absorption bands are observed in the UV-Vis spectrum, which are sensitive to the metal ion and solvent. dntb.gov.uaeurjchem.com

Table 2: Expected Spectroscopic Changes upon Complexation

| Spectroscopic Method | Observation | Implication |

|---|---|---|

| IR Spectroscopy | Disappearance of ν(S-H) band | Deprotonation and coordination of thiol sulfur |

| Shift in ν(C=N) of quinoline ring | Coordination of quinoline nitrogen | |

| ¹H NMR Spectroscopy | Downfield shift of quinoline ring protons | Deshielding due to coordination |

| Shift in methylene (-CH₂-) proton signals | Change in chemical environment upon chelation | |

| UV-Visible Spectroscopy | Appearance of new absorption bands | Ligand-to-metal charge transfer (LMCT) transitions |

Potential for Homogeneous and Heterogeneous Catalysis through Coordination Compounds

Quinoline-based metal complexes have demonstrated significant potential as catalysts in a wide range of organic transformations. cumbria.ac.ukresearchgate.netresearchgate.net The coordination compounds of this compound are promising candidates for both homogeneous and heterogeneous catalysis.

The combination of a π-accepting quinoline ring and a soft, electron-donating thiolate group can create a unique electronic environment at the metal center, which is crucial for catalytic activity. This can influence the metal's redox properties and its ability to activate substrates. Potential applications include:

Homogeneous Catalysis : Dissolved in an appropriate solvent, these complexes could catalyze reactions such as C-C coupling (e.g., Suzuki, Heck), hydrogenations, and oxidations. The steric and electronic properties of the ligand can be tuned to control the activity and selectivity of the catalyst. researchgate.net

Heterogeneous Catalysis : The complexes could be immobilized on solid supports like silica, alumina, or polymers. The resulting heterogeneous catalysts would offer the advantages of easy separation from the reaction mixture and potential for recycling, which is economically and environmentally beneficial. researchgate.net

The presence of both nitrogen and sulfur donor atoms may provide enhanced stability to the catalytic species, preventing decomposition and leading to higher turnover numbers. The field continues to explore quinoline derivatives for the development of new, efficient, and environmentally friendly catalytic systems. ckthakurcollege.netresearchgate.net

Exploration of Biological and Biomedical Research Applications: Mechanistic Studies

Investigation of Molecular Interactions with Biological Macromolecules (e.g., Proteins, Nucleic Acids)

The biological effects of (5-Chloroquinolin-8-YL)methanethiol and related compounds are fundamentally governed by their interactions with biological macromolecules. Studies on the interaction of cloxyquin (5-chloroquinolin-8-ol), a closely related compound, with bovine serum albumin (BSA) have provided significant insights. These investigations, employing multi-spectroscopic techniques and computational simulations, reveal that the interaction is a static process involving the formation of a ground-state complex. nih.govmdpi.com

The binding of cloxyquin to BSA is characterized by a moderate binding constant and is primarily driven by hydrophobic interactions between the quinoline (B57606) scaffold and nonpolar amino acid residues within the protein's binding pocket. nih.govmdpi.com Specifically, molecular docking studies have identified that the quinoline ring engages in hydrophobic interactions with residues such as Phe550, Leu531, and Leu574 in fatty acid binding site 5 (FA5) of BSA. nih.gov Furthermore, the quinoline ring can participate in π-π stacking interactions with aromatic residues like Phe506, while the hydroxyl group (or in the case of the subject compound, the methanethiol (B179389) group) can form hydrogen bonds. nih.govmdpi.com These findings suggest that serum albumin could act as a carrier for such compounds in the bloodstream, influencing their pharmacokinetics. nih.govmdpi.com While direct studies on this compound are less common, the principles of hydrophobic, π-π, and hydrogen bonding interactions with proteins are expected to be similar. The specific nature and strength of these interactions would, of course, be modulated by the methanethiol group in place of the hydroxyl group.

| Macromolecule | Interacting Compound | Key Interaction Types | Binding Site/Residues | Significance |

| Bovine Serum Albumin (BSA) | Cloxyquin (5-chloroquinolin-8-ol) | Hydrophobic, π-π stacking, Hydrogen bonding | Fatty Acid Binding Site 5 (FA5); Phe550, Leu531, Leu574, Phe506 | Potential for serum albumin to act as a carrier, influencing pharmacokinetics. nih.govmdpi.com |

Elucidation of Enzyme Inhibition Mechanisms by this compound Derivatives

Derivatives of quinoline are known to exhibit enzyme inhibitory activity through various mechanisms. For instance, bihalogenated 8-hydroxyquinolines have been found to inhibit the RNA-dependent DNA polymerase of the respiratory syncytial virus, a mechanism proposed to involve the chelation of copper ions. nih.gov They are also capable of inhibiting RNA synthesis by chelating other divalent metal ions like Mn2+, Mg2+, and Zn2+, which are often essential cofactors for enzyme function. nih.gov

While specific studies on the enzyme inhibition mechanisms of this compound are not extensively detailed in the provided results, the known chelating ability of the parent 8-hydroxyquinoline (B1678124) scaffold suggests a likely mechanism. The thiol group in this compound would also be a potent metal-binding moiety. Therefore, it is plausible that this compound and its derivatives could inhibit metalloenzymes by sequestering the metal ions crucial for their catalytic activity. The precise nature of inhibition (e.g., competitive, non-competitive, or uncompetitive) would depend on the specific enzyme and the role of the metal ion in its structure and function.

Analysis of Reactive Oxygen Species Scavenging Mechanisms (Antioxidant Activity)

The overproduction of reactive oxygen species (ROS) is implicated in various pathological conditions, making ROS scavenging an important therapeutic strategy. nih.govnih.gov Nanomaterials and various compounds are being explored for their ROS-scavenging capabilities to mitigate inflammation and tissue damage. nih.govnih.gov

Mechanistic Studies of Antimicrobial Activity in Model Systems

The antimicrobial actions of quinoline derivatives are multifaceted. For cloxyquin, its activity against various bacteria, including drug-resistant strains of Mycobacterium tuberculosis, is thought to be linked to its ability to chelate iron, depriving the microbes of this essential nutrient. nih.gov However, the mechanism is likely more complex, as the metal complexes of these compounds, rather than the free compounds, may be the active antibacterial agents. nih.gov

Studies on other antimicrobial compounds provide further mechanistic insights. For example, some antibacterial agents derived from Graptophyllum glandulosum are known to destroy the cytoplasmic membrane through cell lysis and by increasing cytoplasmic permeability, leading to the leakage of cellular components and cell death. mdpi.com Similarly, 5,8-dihydroxy-1,4-naphthoquinone (B181067) exhibits its antimicrobial effects, particularly against S. aureus, S. epidermidis, and C. albicans, by causing membrane damage, disrupting membrane integrity, and leading to DNA leakage. mdpi.com It can also interfere with the respiratory chain. mdpi.com Given these precedents, the antimicrobial mechanism of this compound could involve a combination of metal chelation, disruption of membrane integrity, and inhibition of essential enzymes. The lipophilic nature of the quinoline ring would facilitate its passage through the microbial cell membrane.

| Microorganism | Antimicrobial Compound | Proposed Mechanism of Action |

| Mycobacterium tuberculosis | Cloxyquin | Iron chelation, depriving the microbe of essential nutrients. nih.gov |

| Various Bacteria | Graptophyllum glandulosum derivatives | Destruction of the cytoplasmic membrane, leading to cell lysis and leakage of cellular components. mdpi.com |

| S. aureus, S. epidermidis, C. albicans | 5,8-dihydroxy-1,4-naphthoquinone | Membrane damage and disruption of integrity, DNA leakage, and interference with the respiratory chain. mdpi.com |

Role in Metal Ion Sequestration and Chelation for Biological Applications

The ability of quinoline-thiol scaffolds to chelate metal ions is a cornerstone of their biological applications. The nitrogen atom of the quinoline ring and the sulfur atom of the thiol group can act as a bidentate ligand, forming stable complexes with various metal ions. This chelating property is not only central to their antimicrobial activity, as discussed above, but also forms the basis for other biomedical applications.

For example, the chelation of copper by bihalogenated 8-hydroxyquinolines is linked to the inhibition of viral enzymes. nih.gov The specific metal-binding properties can be tuned by modifying the substituents on the quinoline ring, potentially leading to selective chelation of certain metal ions. This selectivity is crucial for developing therapeutic agents that target metal-dependent pathways in pathogens or diseased cells while minimizing effects on host metalloenzymes.

Development of Fluorescent Probes and Chemical Sensors Based on Quinoline-Thiol Scaffolds

The inherent fluorescence of the quinoline ring system makes it an excellent platform for the development of fluorescent probes and chemical sensors. researchgate.netnih.govnih.govrsc.org The fluorescence properties of these probes can be modulated by the interaction of the thiol group with specific analytes.

For instance, quinoline-2-thiol (B7765226) derivatives have been developed as fluorescent sensors for metals, pH, and even reactive nitrogen species like HNO. researchgate.net The mechanism often involves photoinduced electron transfer (PET), where the interaction with the analyte alters the electron transfer process, leading to a change in fluorescence intensity (either quenching or enhancement). researchgate.net Chromenoquinoline-based fluorescent probes containing a thiol-reactive maleimide (B117702) moiety have been designed to detect thiol-containing amino acids with a "turn-on" fluorescence response. nih.gov The strategic placement of the quencher moiety is critical for controlling the background fluorescence and maximizing the signal change upon analyte binding. nih.gov Furthermore, quinoline-2-thione-based probes have been synthesized for the sensitive and selective detection of chemical warfare agents like sulfur mustard, where the reaction with the analyte leads to the formation of a highly fluorescent product. nih.gov

| Probe Type | Target Analyte | Sensing Mechanism | Fluorescence Response |

| Quinoline-2-thiol derivatives | Metals, pH, HNO | Photoinduced Electron Transfer (PET) | Fluorescence quenching or enhancement researchgate.net |

| Chromenoquinoline-maleimide probes | Thiol-containing amino acids | Intramolecular Charge Transfer (ICT) quenching relief | "Turn-on" fluorescence nih.gov |

| Quinoline-2-thione derivatives | Sulfur mustard and analogues | Reaction leading to a highly fluorescent product | "Turn-on" fluorescence nih.gov |

| Quinoline-based probe | Copper ions | Chelation-induced fluorescence enhancement | Fluorescence enhancement and colorimetric change rsc.org |

Understanding Molecular Pathways of Cellular Perturbation (e.g., Apoptosis Induction in in vitro cancer cell lines)

The anticancer potential of various natural and synthetic compounds is often linked to their ability to induce apoptosis, or programmed cell death, in cancer cells. While direct studies on this compound are not available in the provided search results, research on other compounds provides a framework for understanding potential mechanisms.

For example, proteinaceous metabolites from the probiotic Enterococcus faecalis have been shown to induce apoptosis in HT-29 and AGS cancer cell lines. nih.govnih.gov Mechanistically, the cell-free supernatant from this bacterium was found to upregulate the expression of the anti-apoptotic genes ErbB-2 and ErbB-3, suggesting a distinct pathway from conventional chemotherapeutics like Taxol, which acts on the intrinsic mitochondrial apoptosis pathway. nih.govnih.gov This highlights that apoptosis can be triggered through diverse molecular pathways.

Given the known interactions of quinoline derivatives with biological macromolecules and their ability to generate cellular stress (e.g., through ROS production or metal chelation), it is plausible that this compound or its derivatives could perturb cellular homeostasis in cancer cells, leading to the activation of apoptotic signaling cascades. The specific pathways involved would need to be elucidated through dedicated studies, including analysis of key apoptotic markers such as caspases, Bcl-2 family proteins, and cell cycle regulators.

Future Perspectives and Emerging Research Avenues for 5 Chloroquinolin 8 Yl Methanethiol

Advancements in Asymmetric Synthesis and Chiral Derivatives

The development of stereoselective synthesis methods is a cornerstone of modern medicinal chemistry and materials science. Future research is anticipated to focus on the asymmetric synthesis of (5-Chloroquinolin-8-YL)methanethiol to yield enantiomerically pure forms of the compound. The introduction of a chiral center would be pivotal, as the biological activity and material properties of quinoline (B57606) derivatives can be highly dependent on their stereochemistry.

Research in this area would likely explore various catalytic systems, including transition-metal catalysts with chiral ligands and organocatalysts, to achieve high enantioselectivity. The resulting chiral derivatives of this compound could serve as valuable building blocks for the synthesis of new therapeutic agents with improved efficacy and reduced side effects. The quinoline scaffold is a well-established pharmacophore present in numerous drugs, and the addition of a chiral methanethiol (B179389) group could lead to novel interactions with biological targets. mdpi.com

Integration into Advanced Functional Materials and Nanotechnology

The inherent properties of the quinoline ring system, such as its aromaticity and potential for electronic interactions, make this compound an intriguing candidate for incorporation into advanced functional materials. The methanethiol group provides a versatile anchor for covalent attachment to various surfaces, including metal nanoparticles and semiconductor materials.

Future investigations may explore the use of this compound in the development of:

Sensors: The quinoline moiety can exhibit fluorescence, which may be modulated upon binding to specific analytes. Self-assembled monolayers of this compound on gold surfaces could form the basis of novel chemosensors.

Nanocatalysts: Quinoline derivatives have been utilized in the synthesis of various nanocatalysts. nih.gov The sulfur atom in the methanethiol group could also play a role in catalysis or in stabilizing metal nanoparticles.

Optoelectronic Materials: The electronic properties of quinoline-based compounds suggest potential applications in organic light-emitting diodes (OLEDs) and other optoelectronic devices.

The ability to tailor the properties of materials at the nanoscale by incorporating molecules like this compound is a significant driver for research in this field.

Synergistic Approaches in Multimodal Chemical Biology Research

The field of chemical biology seeks to understand and manipulate biological systems using chemical tools. This compound, with its reactive thiol group and quinoline core, is well-suited for the development of multimodal probes for biological research.

Future research could focus on creating synergistic tools by combining the features of this compound with other functionalities. For instance, it could be conjugated to:

Fluorescent dyes: To create probes for fluorescence microscopy, enabling the visualization of biological processes.

Photoaffinity labels: To identify and study protein-ligand interactions.

Bioactive molecules: To develop targeted drug delivery systems or probes with dual functions.

The methanethiol group is particularly useful for bioconjugation, allowing for its attachment to proteins and other biomolecules. This opens up possibilities for studying complex biological pathways and for the development of new diagnostic and therapeutic strategies.

Development of High-Throughput Screening Platforms for Novel Applications

High-throughput screening (HTS) is a powerful method for discovering new drugs and materials by testing large libraries of compounds for a specific activity. nih.govnih.gov As libraries of quinoline derivatives are synthesized, including those based on this compound, HTS platforms will be instrumental in identifying novel applications.

Future efforts in this area will likely involve:

Assay Development: Designing and optimizing new assays to screen for a wide range of biological activities, such as antimicrobial, antiviral, and anticancer effects. mdpi.com

Miniaturization and Automation: Utilizing robotic systems and microfluidic devices to increase the throughput and reduce the cost of screening. nih.gov

Computational Screening: Employing in silico methods to predict the activity of this compound derivatives and to prioritize compounds for experimental testing.

The development of robust HTS platforms will accelerate the discovery of new applications for this compound and its derivatives, potentially leading to breakthroughs in medicine and materials science.

Q & A

Basic: What are the primary synthetic pathways for (5-Chloroquinolin-8-YL)methanethiol?

Methodological Answer:

The synthesis of this compound involves modifying the quinoline backbone through sequential functionalization. A common precursor, 5-chloroquinolin-8-ol , is synthesized via chlorination of 8-hydroxyquinoline using hydrochloric acid and formaldehyde (Scheme 1 in ). Subsequent substitution of the hydroxyl group with a methanethiol (-SCH₃) moiety can be achieved via nucleophilic displacement using thiomethylating agents (e.g., CH₃SH under basic conditions). Key considerations include:

- Purification : Recrystallization from ethanol or methanol to isolate intermediates.

- Yield Optimization : Adjusting reaction temperature (e.g., 60–80°C) and stoichiometric ratios of reagents.

For advanced derivatives, such as phthalocyanine complexes, coupling reactions with 4-(5-chloroquinolin-8-yloxy)phthalonitrile are employed ().

Basic: How is the structural integrity of this compound validated experimentally?

Methodological Answer:

Structural characterization employs a combination of spectroscopic and analytical techniques:

- NMR Spectroscopy : ¹H and ¹³C NMR confirm substitution patterns (e.g., absence of hydroxyl proton at δ 8–9 ppm and presence of SCH₃ protons at δ 2.1–2.3 ppm).

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ion peaks (e.g., [M+H]+ for C₁₀H₉ClNS).

- Elemental Analysis : Validates Cl and S content (e.g., %Cl ≈ 14.5%, %S ≈ 12.2%).

- Electrochemical Profiling : Cyclic voltammetry (CV) in non-aqueous solvents (e.g., DMF) reveals redox-active behavior linked to the quinoline-thiolate moiety ().

Advanced: How do acid-base properties of catalysts influence the synthesis of methanethiol derivatives like this compound?

Methodological Answer:

Catalyst acid-base properties critically impact reaction selectivity and efficiency. For example:

- Strong Acidic Sites : Enhance methanol conversion but reduce selectivity for methanethiol due to competing dimethyl sulfide (DMS) formation (Table 6 in ) .

- Balanced Acid-Base Catalysts : K₂WO₄/alumina achieves 96% methanethiol selectivity at 47% methanol conversion (360°C), whereas KOH/NaOH exhibit higher activity but lower selectivity .

Experimental Design Tip : Use temperature-programmed desorption (TPD) to quantify acid-base site distributions and correlate with product yields.

Advanced: What electrochemical properties arise when this compound is incorporated into phthalocyanine complexes?

Methodological Answer:

Substitution with this compound alters redox behavior in phthalocyanines:

- Redox Peaks : Cobalt(II) phthalocyanines exhibit quasi-reversible Co²⁺/Co³⁺ transitions at E₁/2 ≈ −0.25 V (vs. Ag/AgCl) in DMF, with shifts due to electron-withdrawing Cl and electron-donating SCH₃ groups.

- Applications : Enhanced catalytic activity for oxygen reduction reactions (ORR) in fuel cells.

Methodology : Use rotating disk electrode (RDE) voltammetry to assess ORR kinetics.

Advanced: Are there contradictions in the environmental stability of this compound compared to simpler thiols?

Methodological Answer:

Environmental behavior varies due to structural complexity:

- Thermal Stability : The quinoline ring enhances stability under hydrothermal conditions (>200°C), contrasting with volatile methanethiol (CH₃SH), which degrades rapidly .

- Microbial Degradation : Methylacidiphilum spp. oxidize methanethiol via methanethiol oxidase (MTO), but inhibition occurs at >3 µM due to toxic H₂S byproducts. Contradiction : Low-temperature hydrothermal fluids (<200°C) show unexpected methanethiol abundance, challenging assumptions about H₂-rich environments .

Research Implications : Redox profiling in simulated hydrothermal systems is recommended.

Advanced: How do substituent effects on the quinoline ring influence proto-metabolic interactions in prebiotic environments?

Methodological Answer:

The Cl and SCH₃ groups may modulate reactivity in prebiotic chemistry:

- Sulfur Binding : Thiol-quinoline interactions could stabilize iron-sulfur clusters, critical for early enzymatic activity.

- Contradiction : Methanethiol synthesis in H₂-poor hydrothermal systems ( ) suggests abiotic pathways independent of biological precursors.

Methodology : Use geochemical modeling (e.g., PHREEQC) to simulate methanethiol formation under varying H₂/CO₂ ratios.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.